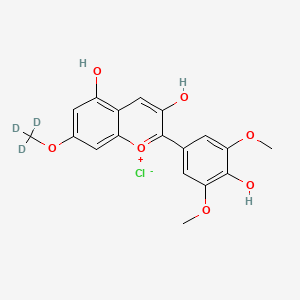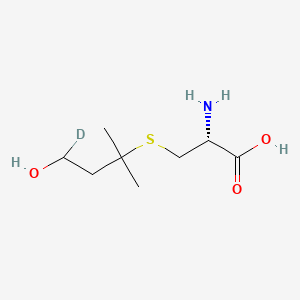
(R-)L-Felinine-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R-)L-Felinine-d1 is a deuterium-labeled version of (R-)L-Felinine, a sulfur-containing amino acid found in the urine of domestic cats. This compound is notable for its role in the production of species-specific odorants and pheromones, which are used by cats for communication and territorial marking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R-)L-Felinine-d1 typically involves the incorporation of deuterium into the (R-)L-Felinine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine, followed by hydrolysis and further reactions to introduce the deuterium label .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium label throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(R-)L-Felinine-d1 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce sulfoxides back to sulfides.
Substitution: This reaction can involve the replacement of functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can revert these products back to the original sulfide form .
Applications De Recherche Scientifique
(R-)L-Felinine-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving sulfur-containing amino acids and their metabolic pathways.
Biology: Studied for its role in the production of species-specific odorants and pheromones in cats.
Medicine: Investigated for its potential use in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the development of products related to pet care and animal behavior .
Mécanisme D'action
The mechanism of action of (R-)L-Felinine-d1 involves its conversion into various sulfur-containing compounds that act as pheromones. This process is mediated by enzymes such as carboxylesterase, which hydrolyzes the precursor molecules to produce the active pheromones. These pheromones then interact with specific receptors in other cats, triggering behavioral responses related to communication and territorial marking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Felinine: The non-deuterated version of (R-)L-Felinine-d1.
3-Mercapto-3-methylbutan-1-ol (MMB): A thiol derived from felinine, known for its strong odor.
N-Acetylfelinine: A derivative of felinine found in cat excrement .
Uniqueness
This compound is unique due to its deuterium label, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems, providing valuable insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C8H17NO3S |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-deuterio-4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1/i4D/t4?,6- |
Clé InChI |
IFERABFGYYJODC-DQBCBSRFSA-N |
SMILES isomérique |
[2H]C(CC(C)(C)SC[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(C)(CCO)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


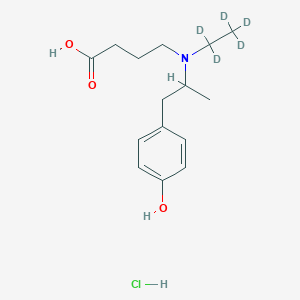
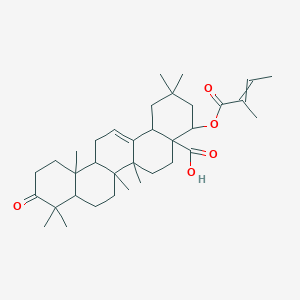
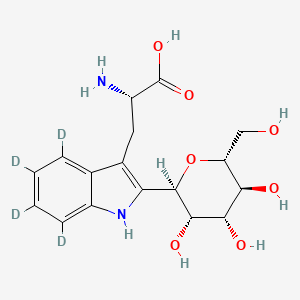
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
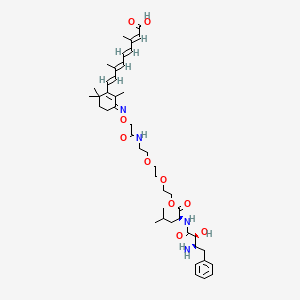
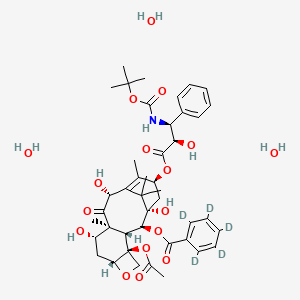


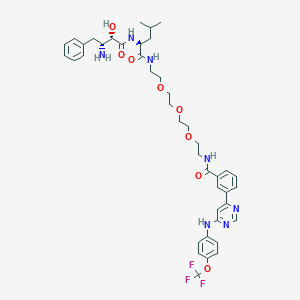
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)

![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
